molecular formula C9H18FNO3 B6609906 tert-butylN-(3-fluoro-4-hydroxybutyl)carbamate CAS No. 2358501-86-5

tert-butylN-(3-fluoro-4-hydroxybutyl)carbamate

Cat. No.: B6609906
CAS No.: 2358501-86-5
M. Wt: 207.24 g/mol
InChI Key: FXIUQRWLVONQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate: is a chemical compound with the molecular formula C11H20FNO4 It is a derivative of carbamate, featuring a tert-butyl group, a fluoro substituent, and a hydroxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted butyl alcohol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed:

    Oxidation: Carbonyl derivatives

    Reduction: Reduced carbamate derivatives

    Substitution: Substituted carbamate derivatives

Scientific Research Applications

Chemistry: tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its fluoro and hydroxy groups make it a useful tool for investigating biochemical interactions .

Medicine: Its carbamate structure is known for its stability and bioavailability, making it a promising candidate for medicinal chemistry .

Industry: In the industrial sector, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism by which tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate exerts its effects involves interactions with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(3-fluoro-4-hydroxyphenyl)carbamate
  • tert-Butyl N-(4-hydroxybutyl)carbamate
  • tert-Butyl N-(3-chloro-4-hydroxybutyl)carbamate

Comparison: tert-Butyl N-(3-fluoro-4-hydroxybutyl)carbamate is unique due to the presence of both fluoro and hydroxy groups on the butyl chain. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and specific interactions with biological targets. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

IUPAC Name

tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h7,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIUQRWLVONQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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